4'-epi-Adriamycin
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Overview
Description
Epirubicin Hydrochloride is the hydrochloride salt of the 4'-epi-isomer of the anthracycline antineoplastic antibiotic doxorubicin. Epirubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. This agent also produces toxic free-radical intermediates and interacts with cell membrane lipids causing lipid peroxidation.
An anthracycline which is the 4'-epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA.
Scientific Research Applications
Intravesical Chemotherapy for Bladder Tumors
4'-epi-Adriamycin (EPI) has been evaluated as an effective agent in intravesical instillation chemotherapy for patients with superficial bladder tumors. Studies demonstrated a response rate of 55%, with complete and partial responses observed in a significant number of cases. Side effects noted included pollakiuria and pain on micturition in some patients (Matsumura et al., 1984).
Modification of Mitochondrial Membrane
Research on the effects of 4' Epi-adriamycin (4' Epi-ADM) on mice revealed no significant impact on the enzymatic activities of complexes I-III and IV of the mitochondrial respiratory chain. However, in vitro studies indicated enzymatic inactivation and mitochondrial membrane rigidification associated with enhanced lipid peroxidation rate upon exposure to 4' Epi-ADM (Praet et al., 1986).
Antitumor Properties
4'-epi-Adriamycin demonstrated significant antitumor properties, showing high cytotoxicity in cultured cells and experimental tumors in mice. Notably, 4'-epi-adriamycin appeared non-toxic to cultured heart cells up to a certain concentration (Arcamone et al., 1975).
Inhibition of Nuclear RNA Synthesis
A study comparing the effects of Adriamycin and 4'-epi-adriamycin on nuclear RNA (nRNA) synthesis in cultured mouse leukemia L1210 cells found that 4'-epi-adriamycin was a more effective inhibitor of RNA synthesis. The drug showed varied inhibition levels for different nRNA species, with the effects being reversible at low concentrations (Wilson et al., 1981).
properties
CAS RN |
57819-80-4 |
---|---|
Product Name |
4'-epi-Adriamycin |
Molecular Formula |
C27H30ClNO11 |
Molecular Weight |
580 g/mol |
IUPAC Name |
(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17+,22-,27-;/m0./s1 |
InChI Key |
MWWSFMDVAYGXBV-UAOJCOQHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Other CAS RN |
56390-09-1 |
Pictograms |
Irritant; Health Hazard |
synonyms |
4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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